molecular formula C8H3BrF6 B2838534 1-Bromo-4-(difluoromethyl)-5-fluoro-2-(trifluoromethyl)benzene CAS No. 2168492-44-0

1-Bromo-4-(difluoromethyl)-5-fluoro-2-(trifluoromethyl)benzene

Cat. No.: B2838534
CAS No.: 2168492-44-0
M. Wt: 293.006
InChI Key: OGFPBLPDGORANW-UHFFFAOYSA-N
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Description

“1-Bromo-4-(difluoromethyl)-5-fluoro-2-(trifluoromethyl)benzene” is a chemical compound with the molecular formula C7H4BrF3 . It is also known by other names such as “Toluene, p-bromo-α,α,α-trifluoro-”, “p-(Trifluoromethyl)bromobenzene”, “p-Bromo-α,α,α-trifluorotoluene”, “p-Bromobenzotrifluoride”, “para-Bromobenzotrifluoride”, “1-Bromo-4-(trifluoromethyl)benzene”, “4-Bromobenzotrifluoride”, “4-Trifluoromethylbromobenzene”, and "4-Bromo-α,α,α-trifluorotoluene" .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented as a 2D Mol file or as a computed 3D SD file .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 225.006 , a boiling point of 427 - 428 K , and a density of 1.607 g/mL at 25 °C .

Safety and Hazards

Safety data sheets recommend avoiding breathing mist, gas, or vapors of “1-Bromo-4-(difluoromethyl)-5-fluoro-2-(trifluoromethyl)benzene”. Contact with skin and eyes should be avoided. Use of personal protective equipment, including chemical impermeable gloves, is recommended. Adequate ventilation is necessary, and all sources of ignition should be removed. Personnel should be evacuated to safe areas in case of a spill or leak .

Properties

IUPAC Name

1-bromo-4-(difluoromethyl)-5-fluoro-2-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF6/c9-5-2-6(10)3(7(11)12)1-4(5)8(13,14)15/h1-2,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGFPBLPDGORANW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1C(F)(F)F)Br)F)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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